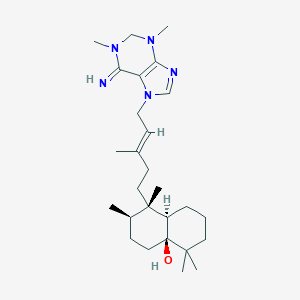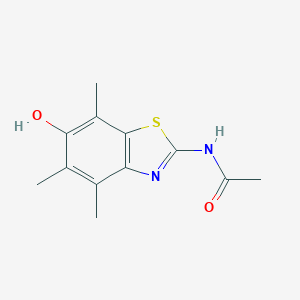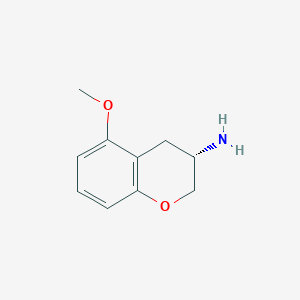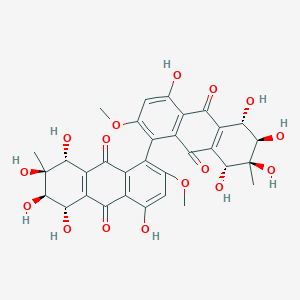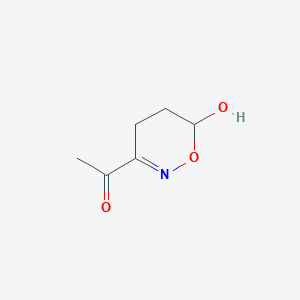
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, also known as Oxazinone, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is not fully understood. However, it is believed that 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone exerts its biological activity through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical And Physiological Effects
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone also exhibits good stability and can be stored for extended periods of time. However, one of the main limitations of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is its low solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for the study of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone. One potential direction is the development of new 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone-based materials with unique properties and applications. Another potential direction is the further investigation of the mechanism of action of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone, which could lead to the development of new drugs and therapies. Additionally, the development of new synthetic methods for 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone could lead to the discovery of new derivatives with improved biological activity.
Synthesis Methods
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone can be synthesized through the reaction of 2-aminoethanol with glyoxylic acid in the presence of a catalyst. The reaction yields a white crystalline product that can be further purified through recrystallization. The synthesis of 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone is relatively simple and can be scaled up for industrial production.
Scientific Research Applications
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone has been used as a ligand for various transition metals, leading to the development of new catalytic systems.
properties
CAS RN |
113737-92-1 |
|---|---|
Product Name |
1-(6-Hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-(6-hydroxy-5,6-dihydro-4H-oxazin-3-yl)ethanone |
InChI |
InChI=1S/C6H9NO3/c1-4(8)5-2-3-6(9)10-7-5/h6,9H,2-3H2,1H3 |
InChI Key |
ULFYCZOZOBMJSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NOC(CC1)O |
Canonical SMILES |
CC(=O)C1=NOC(CC1)O |
synonyms |
Ethanone, 1-(5,6-dihydro-6-hydroxy-4H-1,2-oxazin-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



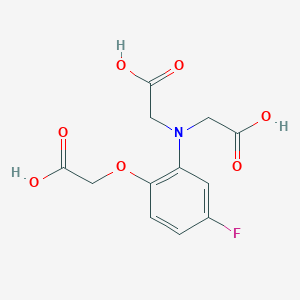

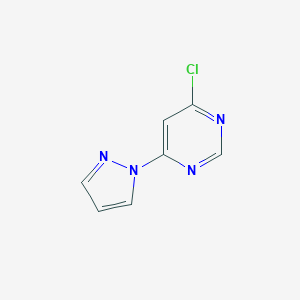
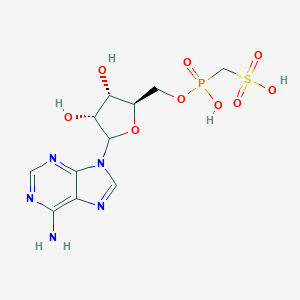
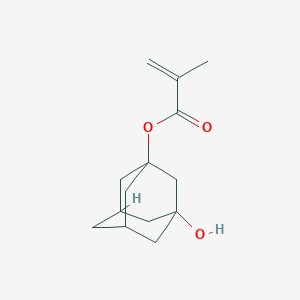
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
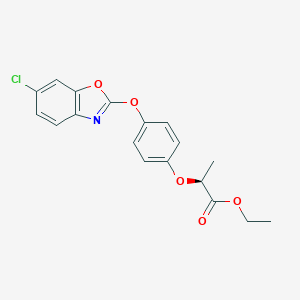
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
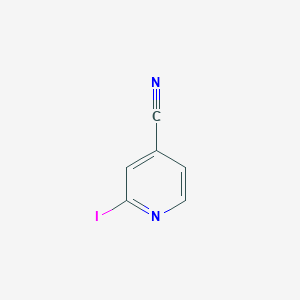
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
